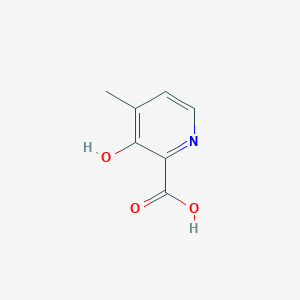
3-Hydroxy-4-methylpyridine-2-carboxylic acid
概要
説明
3-Hydroxy-4-methylpyridine-2-carboxylic acid is a pyridine derivative with a hydroxyl group at the 3-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
作用機序
Target of Action
The primary target of 3-Hydroxy-4-methylpyridine-2-carboxylic acid is the enzyme 3-Hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
The compound interacts with its target enzyme in a specific manner. It undergoes a dismutation reaction, where the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid occurs with NAD(+) and the reduction of FHMPC to 4-pyridoxic acid happens with NADH .
Biochemical Pathways
The compound is involved in the vitamin B6 metabolism pathway . The enzyme 3-Hydroxy-2-methylpyridinecarboxylate dioxygenase, which the compound targets, plays a crucial role in this pathway .
Result of Action
The action of this compound results in the production of 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid and 4-pyridoxic acid . These products are crucial in the vitamin B6 metabolism pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation status of the compound . Additionally, the presence of other substances, such as lithium diisopropylamide (LDA), can lead to reactions like C-alkylation . More research is needed to fully understand the influence of environmental factors on the action of this compound.
生化学分析
Biochemical Properties
3-Hydroxy-4-methylpyridine-2-carboxylic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the oxidation of 3-hydroxy-2-methylpyridine-5-carboxylate to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD(P)H and reduction of 3-hydroxy-2-methylpyridine-5-carboxylate to 4-pyridoxic acid with NADH .
Cellular Effects
It is known to be involved in the vitamin B6 metabolism pathway , which plays a crucial role in cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the l-3-hydroxyacyl-CoA dehydrogenase (HAD) family . The active site of this enzyme is highly conserved and includes a His-Glu catalytic dyad, a serine, and two asparagine residues .
Metabolic Pathways
This compound is involved in the vitamin B6 metabolism pathway . This pathway is crucial for the synthesis of coenzymes that are involved in many biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methylpyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the hydroxylation of 4-methylpyridine-2-carboxylic acid using suitable oxidizing agents under controlled conditions . Another approach involves the methylation of 3-hydroxypyridine-2-carboxylic acid using methylating agents such as methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 3-Hydroxy-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-keto-4-methylpyridine-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-4-methylpyridine-2-alcohol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Hydroxy-4-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: Similar structure but with a formyl group at the 5-position.
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a hydroxyl group at the 2-position and a methyl group at the 6-position.
Uniqueness: 3-Hydroxy-4-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
3-hydroxy-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIOYVALQZKTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249420 | |
| Record name | 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-22-3 | |
| Record name | 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256788-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B3226450.png)
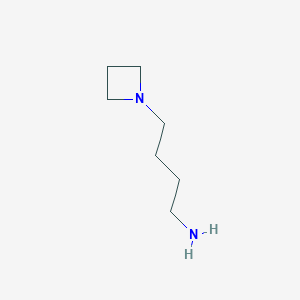
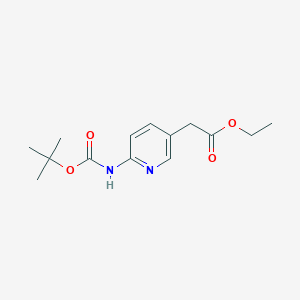
![6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B3226481.png)
![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)
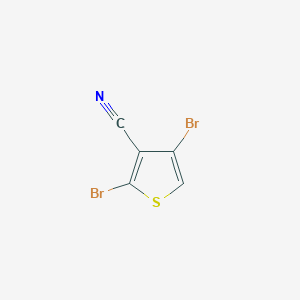


![1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B3226524.png)
![4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-](/img/structure/B3226538.png)
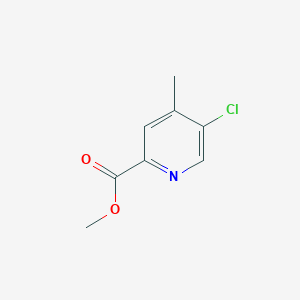
![7-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3226550.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3226581.png)
